molecular formula C10H11NO4 B12208227 5-Hydroxy-2-(propanoylamino)benzoic acid

5-Hydroxy-2-(propanoylamino)benzoic acid

Cat. No.: B12208227
M. Wt: 209.20 g/mol
InChI Key: KQQLXSQRTWKOFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Hydroxylation: The benzoic acid undergoes hydroxylation to introduce a hydroxy group at the 5-position.

    Amidation: The hydroxylated benzoic acid is then subjected to amidation with propionyl chloride to introduce the propionylamino group at the 2-position.

The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) may involve large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) is unique due to the presence of both a hydroxy group and a propionylamino group, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-hydroxy-2-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-8-4-3-6(12)5-7(8)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)

InChI Key

KQQLXSQRTWKOFE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)O)C(=O)O

Origin of Product

United States

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